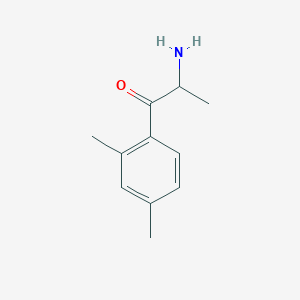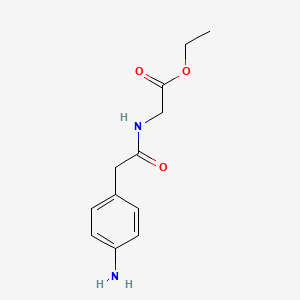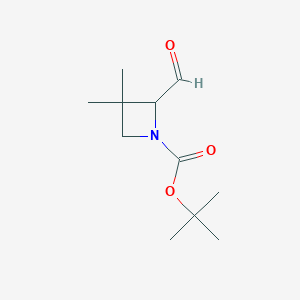![molecular formula C8H13N3O B13521670 4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
4-[(3-Pyrazolyl)oxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Pyrazolyl)oxy]piperidine is a heterocyclic compound that features a piperidine ring bonded to a pyrazole moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Pyrazolyl)oxy]piperidine typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Pyrazolyl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted piperidine or pyrazole derivatives .
Scientific Research Applications
4-[(3-Pyrazolyl)oxy]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-[(3-Pyrazolyl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable complexes that inhibit their function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Pyrazolyl)oxy]pyridine
- 4-[(3-Pyrazolyl)oxy]pyrimidine
- 4-[(3-Pyrazolyl)oxy]triazole
Uniqueness
4-[(3-Pyrazolyl)oxy]piperidine is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the context of its use .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yloxy)piperidine |
InChI |
InChI=1S/C8H13N3O/c1-4-9-5-2-7(1)12-8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11) |
InChI Key |
CKXHWVTXDSTIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


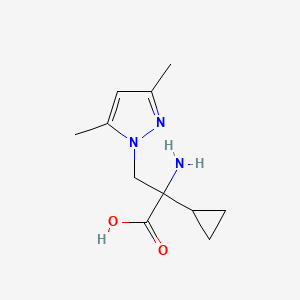
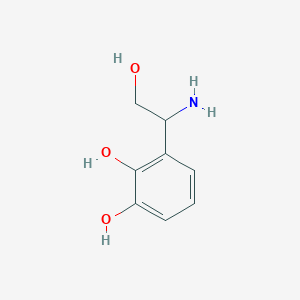
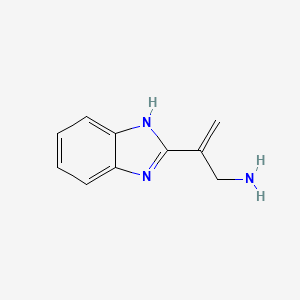

![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)
